molecular formula C11H18O4 B8669801 Diethyl 2-ethylcyclopropane-1,1-dicarboxylate

Diethyl 2-ethylcyclopropane-1,1-dicarboxylate

Cat. No. B8669801
M. Wt: 214.26 g/mol
InChI Key: AOPAMLZFDDPKJC-UHFFFAOYSA-N
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Patent
US04380656

Procedure details

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (5 g; 0.024 mol) was combined with 8.8 g (0.047 mol) tosyl hydrazine in 20 mls diglyme and the mixture heated with agitation to reflux for one hour. The reaction mixture was then allowed to cool and 2.73 g crude product obtained after washing with water and petroleum ether. The purified diethyl 2-ethylcyclopropane-1,1-dicarboxylate, obtained by distillation, contained 61.89% carbon and 8.33% hydrogen (calculated 61.66% C, 8.47% H) and the nuclear magnetic resonance spectra verified that the product was completely reduced.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:5][C:4]1([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH2:2].S(NN)(C1C=CC(C)=CC=1)(=O)=O>COCCOCCOC>[CH2:1]([CH:3]1[CH2:5][C:4]1([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=C)C1C(C1)(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
8.8 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)NN
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated with agitation
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
2.73 g crude product obtained
WASH
Type
WASH
Details
after washing with water and petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C)C1C(C1)(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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